

# An In-depth Technical Guide to Morforex and its Structural Analogues

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Morforex**

Cat. No.: **B1622872**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Morforex** (INN; Bo 637), chemically known as N-morpholinoethylamphetamine, is a synthetic phenethylamine derivative developed as an anorectic, or appetite suppressant.<sup>[1]</sup> Although it was never commercially marketed, its unique structure as a prodrug and its relationship to the well-characterized amphetamine class of compounds make it a subject of interest for researchers in pharmacology and drug development.<sup>[1]</sup> This technical guide provides a comprehensive overview of **Morforex**, its primary active metabolite amphetamine, and its structural analogues, with a focus on their pharmacology, mechanisms of action, and the experimental methodologies used for their evaluation.

## Core Pharmacology and Mechanism of Action

**Morforex** is pharmacologically significant primarily because it is metabolized in the body to produce amphetamine, which is responsible for its stimulant and anorectic effects.<sup>[1]</sup> Therefore, the mechanism of action of **Morforex** is congruent with that of amphetamine.

Amphetamine exerts its effects by potently interacting with monoamine transporters in the central nervous system. It acts as a releasing agent and reuptake inhibitor at the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).<sup>[2]</sup> The primary mechanism involves several key steps:

- Transport into the Presynaptic Neuron: Amphetamine is a substrate for DAT and NET, allowing it to be transported from the synaptic cleft into the presynaptic neuron.
- Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: Once inside the neuron, amphetamine disrupts the vesicular storage of dopamine and norepinephrine by inhibiting VMAT2. This leads to an increase in the cytosolic concentration of these neurotransmitters.
- Reverse Transport (Efflux): The elevated cytosolic monoamine levels cause the monoamine transporters (DAT and NET) to reverse their direction of transport, actively pumping dopamine and norepinephrine out of the neuron and into the synaptic cleft.
- TAAR1 Agonism: Amphetamine is also an agonist of the trace amine-associated receptor 1 (TAAR1), a G-protein coupled receptor that modulates the activity of monoamine transporters, further contributing to the increase in extracellular dopamine.

This surge in synaptic dopamine and norepinephrine in brain regions associated with reward, executive function, and arousal is responsible for the characteristic effects of amphetamine, including increased wakefulness, improved cognitive control, euphoria, and appetite suppression. Most anorectic drugs related to amphetamine act primarily on the satiety center in the hypothalamus.<sup>[3]</sup>

## Structural Analogues of Morforex

Several structural analogues of **Morforex** exist, primarily within the substituted amphetamine and phenethylamine classes. These compounds share a common pharmacophore but have modifications that alter their potency, selectivity, and metabolic profiles.

- Amphetamine: As the primary active metabolite, amphetamine is the most relevant analogue. It is a potent central nervous system stimulant used to treat ADHD and narcolepsy.
- Phenmetrazine: Sold under the brand name Preludin, phenmetrazine is a substituted amphetamine with a morpholine ring incorporated into its structure.<sup>[3]</sup> It was used as an anorectic but was withdrawn due to misuse potential.<sup>[3]</sup> It functions as a potent norepinephrine and dopamine releasing agent.<sup>[3]</sup>
- Fenethylline: Marketed as Captagon, fenethylline is a codrug of amphetamine and theophylline.<sup>[4]</sup> It is metabolized to both of these active stimulants, and its physiological

effects are a result of their combined action.<sup>[4]</sup> It was used for ADHD, narcolepsy, and depression before being widely withdrawn and becoming an illicitly produced substance.<sup>[4]</sup>  
<sup>[5]</sup>

- Phendimetrazine: A close analogue of phenmetrazine, phendimetrazine acts as a prodrug and is metabolized to phenmetrazine to produce its pharmacological effects. It has been used as an anorectic.

## Quantitative Pharmacological Data

The following tables summarize the available quantitative data for **Morforex**'s active metabolite (amphetamine) and a key structural analogue (phenmetrazine) at the primary monoamine transporter targets. This data is critical for comparing the potency and selectivity of these compounds.

Table 1: Monoamine Releasing Potency (EC50, nM)

| Compound      | Dopamine (DAT)<br>Release | Norepinephrine<br>(NET) Release | Serotonin (SERT)<br>Release |
|---------------|---------------------------|---------------------------------|-----------------------------|
| Phenmetrazine | 70 - 131 nM               | 29 - 50 nM                      | > 7,765 nM                  |

Data sourced from in vitro studies measuring neurotransmitter release.<sup>[3]</sup> A lower EC50 value indicates higher potency.

Table 2: Monoamine Transporter Binding Affinity (Ki,  $\mu$ M)

| Compound        | Dopamine<br>Transporter (DAT) | Norepinephrine<br>Transporter (NET) | Serotonin<br>Transporter (SERT) |
|-----------------|-------------------------------|-------------------------------------|---------------------------------|
| Amphetamine     | ~ 0.6 $\mu$ M                 | ~ 0.1 $\mu$ M                       | 20 - 40 $\mu$ M                 |
| Methamphetamine | ~ 0.5 $\mu$ M                 | ~ 0.1 $\mu$ M                       | 10 - 40 $\mu$ M                 |

Data sourced from radioligand binding assays. Ki values represent the concentration of the drug that will bind to 50% of the transporters in the absence of the radioligand. A lower Ki value indicates higher binding affinity.

# Experimental Protocols

Detailed and reproducible experimental protocols are essential for the preclinical evaluation of novel compounds. Below are methodologies for key assays relevant to the study of **Morforex** and its analogues.

## Protocol 1: In Vitro Monoamine Transporter Uptake Inhibition Assay

This protocol is designed to determine the potency (IC<sub>50</sub>/Ki values) of a test compound to inhibit the uptake of neurotransmitters via their respective transporters.

### 1. Cell Culture and Transfection:

- Human Embryonic Kidney (HEK 293) or Chinese Hamster Ovary (CHO) cells are commonly used.
- Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
- Cells are transiently or stably transfected with plasmids encoding the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporters.

### 2. Assay Procedure (96-well format):

- Cell Plating: Plate transporter-expressing cells at a density of 20,000-50,000 cells per well and allow them to adhere overnight.
- Preparation of Solutions:
  - Prepare a Krebs-HEPES buffer (KHB) at pH 7.4.
  - Prepare serial dilutions of the test compound (e.g., **Morforex** analogue) and a reference inhibitor (e.g., cocaine or nomifensine).
  - Prepare a working solution of the radiolabeled substrate (e.g., [<sup>3</sup>H]dopamine, [<sup>3</sup>H]norepinephrine, or [<sup>3</sup>H]serotonin) in KHB. The final concentration should be near the Km value for the respective transporter.

- Uptake Assay:
  - Wash the cells once with warm KHB.
  - Add the test compound dilutions or reference inhibitor to the wells and pre-incubate for 10-20 minutes at room temperature.
  - Initiate the uptake by adding the [<sup>3</sup>H]-substrate solution to all wells.
  - Incubate for a short period (e.g., 1-10 minutes) at room temperature. The incubation time must be within the linear range of uptake for each transporter.
  - Terminate the uptake by rapidly aspirating the solution and washing the wells three times with ice-cold KHB.
- Quantification:
  - Lyse the cells in each well using a scintillation-compatible lysis buffer.
  - Transfer the lysate to scintillation vials or a microplate.
  - Add scintillation cocktail and quantify the radioactivity in counts per minute (CPM) using a scintillation counter.

### 3. Data Analysis:

- Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., 10  $\mu$ M nomifensine for DAT).
- Specific uptake is calculated by subtracting non-specific CPM from total CPM.
- Generate dose-response curves by plotting the percentage of inhibition versus the log concentration of the test compound.
- Calculate the IC<sub>50</sub> value (the concentration of compound that inhibits 50% of specific uptake) using non-linear regression analysis.
- Convert the IC<sub>50</sub> value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

## Protocol 2: In Vivo Anorectic Effect Assessment (Mouse Model)

This protocol provides a method for evaluating the appetite-suppressant effects of a compound in a non-food-deprived state, which can be more translatable to human eating behaviors.

### 1. Animals and Housing:

- Female C57BL/6J mice are commonly used.
- Animals are housed in standard conditions with ad libitum access to standard chow and water.

### 2. Adaptation Phase:

- For several days, adapt the mice to a highly palatable "dessert" food, such as a gelatinized form of sweetened milk.
- Present this dessert for a fixed period (e.g., 30 minutes) each day at the same time. This establishes a stable baseline of consumption.

### 3. Test Procedure:

- On the test day, divide the mice into groups (e.g., vehicle control, and multiple dose levels of the test compound).
- Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection) at a set time before the dessert presentation (e.g., 30 minutes prior).
- Present the pre-weighed dessert to each mouse for the standard 30-minute period.
- After the period, remove and weigh the remaining dessert to determine the amount consumed.

### 4. Data Analysis:

- Calculate the food intake for each animal.

- Compare the mean food intake of the drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
- Generate a dose-inhibition curve by plotting the percentage reduction in food intake versus the drug dose.
- From this curve, calculate the DI50 (the dose that produces a 50% inhibition of food intake).

## Visualizations: Pathways and Workflows

### Synthesis of Morforex

The synthesis of **Morforex** can be achieved through the reaction of amphetamine with N-Chloroethylmorpholine in a suitable solvent such as isopropanol (IPA).[\[1\]](#)





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Morforex - Wikipedia [en.wikipedia.org]
- 2. Chronic phenmetrazine treatment promotes D2 dopaminergic and  $\alpha$ 2-adrenergic receptor desensitization and alters phosphorylation of signaling proteins and local cerebral glucose metabolism in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenmetrazine - Wikipedia [en.wikipedia.org]
- 4. Fenethylline - Wikipedia [en.wikipedia.org]
- 5. Fenethylline (Captagon) Abuse - Local Problems from an Old Drug Become Universal - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Morforex and its Structural Analogues]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1622872#morforex-structural-analogues-and-derivatives>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)